cis-1-N-Boc-1,3-cyclohexyldiamine
Description
Significance of Protected Diamines in Organic Synthesis
Protected diamines are crucial building blocks in organic synthesis, enabling the selective modification of molecules with multiple reactive sites. organic-chemistry.org The temporary attachment of a protecting group to one amine functionality prevents it from reacting while other parts of the molecule are being altered. organic-chemistry.org This strategy is fundamental in the synthesis of complex molecules such as pharmaceuticals, natural products, and polymers. alfa-chemistry.comacs.org
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgtandfonline.com This allows for a high degree of control in multi-step syntheses. organic-chemistry.org The use of mono-Boc protected diamines, such as cis-1-N-Boc-1,3-cyclohexyldiamine, is particularly advantageous as it allows for the sequential functionalization of the two non-equivalent amino groups. sigmaaldrich.combioorg.org This selective reactivity is essential for constructing complex molecular architectures with precisely defined functionalities. bioorg.org
The synthesis of mono-protected diamines can be challenging due to the potential for di-protection. sigmaaldrich.com Various methods have been developed to achieve selective mono-protection, including flow chemistry techniques and one-pot procedures involving the sequential addition of an acid and the Boc-anhydride reagent. acs.orgscielo.org.mx These methods aim to improve yield and simplify the purification process. bioorg.org
The Cyclohexanediamine (B8721093) Motif: Stereochemical Considerations and Synthetic Utility
The cyclohexanediamine (CHDA) framework is a versatile structural motif found in a wide range of chemical compounds, from pharmaceuticals to materials. acs.org The cyclohexane (B81311) ring's conformational rigidity, particularly in its chair conformation, imparts specific stereochemical properties to the molecule. The spatial arrangement of the two amine groups can be either cis or trans, leading to distinct isomers with different chemical and physical properties. wikipedia.org
The stereochemistry of cyclohexanediamine derivatives is a critical factor in their application, especially in asymmetric synthesis. ucl.ac.uk Chiral 1,2-diaminocyclohexane derivatives, for instance, are widely used as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. ucl.ac.ukscirp.orgresearchgate.net These catalysts have proven effective in a variety of transformations, including reductions, aldol (B89426) reactions, and Michael additions. scirp.orgresearchgate.net The specific stereoisomer of the diamine can significantly influence the enantioselectivity of the reaction. rsc.orgresearchgate.net
The cis and trans isomers of cyclohexanediamine serve as precursors for a diverse array of molecules. For example, cis-1,2-diaminocyclohexane (B74578) is a key component in the synthesis of some anticancer drugs. ontosight.ainih.gov Derivatives of cyclohexanediamine are also utilized in the development of radiopharmaceuticals and high-performance polymers. acs.org The ability to synthesize and utilize specific stereoisomers of cyclohexanediamine is therefore of great importance in modern chemistry. acs.org
Overview of Research Trajectories for this compound
Research involving this compound and related compounds primarily focuses on their application as versatile building blocks in the synthesis of more complex molecules. The presence of a protected and a free amine group on a conformationally defined cyclohexane ring makes this compound a valuable intermediate in medicinal chemistry and materials science.
One significant area of research is the use of cis-1,2-diaminocyclohexane derivatives as scaffolds for the development of novel therapeutic agents. nih.govresearchgate.net For instance, they have been incorporated into potent factor Xa inhibitors, which are a class of anticoagulant drugs. nih.gov The defined stereochemistry of the cyclohexane ring is crucial for the specific binding interactions with the target protein. nih.gov Similarly, derivatives of cis-1,4-cyclohexyldiamine have been used in the synthesis of ligands for cannabinoid receptors. nih.gov
In the field of asymmetric catalysis, while trans-1,2-diaminocyclohexane derivatives have been extensively studied, there is growing interest in the catalytic applications of their cis counterparts. researchgate.net The unique spatial arrangement of the amino groups in the cis isomer can lead to different catalytic activities and selectivities. researchgate.net Furthermore, the ability to selectively functionalize the two amines of this compound allows for the synthesis of novel chiral ligands and organocatalysts. acs.org
The development of efficient and scalable synthetic routes to enantiomerically pure cis-diaminocyclohexane derivatives is another active area of research. researchgate.net Such methods are crucial for accessing these valuable building blocks in sufficient quantities for further investigation and application. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1383375-98-1; 849616-22-4 |
|---|---|
Molecular Formula |
C11H23ClN2O2 |
Molecular Weight |
250.77 |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1 |
InChI Key |
LLEANKHCIRWNRG-OULXEKPRSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Cis 1 N Boc 1,3 Cyclohexyldiamine
Conformational Preferences and Dynamics of 1,3-Cyclohexyldiamines
The cyclohexane (B81311) ring in 1,3-cyclohexyldiamines predominantly adopts a chair conformation to minimize angular and torsional strain. For cis-1,3-disubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, which is achieved through a process known as a ring flip. In one conformer, both substituents occupy axial positions, while in the other, both are in equatorial positions. youtube.comlibretexts.org
The relative stability of these two conformers is largely determined by steric interactions. The conformation where both substituents are axial is significantly destabilized by 1,3-diaxial interactions. youtube.comlibretexts.org These are repulsive steric interactions between the axial substituents and the axial hydrogen atoms on the same face of the ring. In the case of cis-1,3-dimethylcyclohexane, a model system, the diaxial conformer also suffers from a highly unfavorable 1,3-diaxial interaction between the two methyl groups themselves. youtube.com
Conversely, the diequatorial conformer places the bulky substituents away from the axial positions, thereby avoiding these destabilizing interactions. libretexts.orgpressbooks.pub Consequently, the conformational equilibrium for cis-1,3-disubstituted cyclohexanes overwhelmingly favors the diequatorial conformation. libretexts.orgpressbooks.pub For cis-1,3-cyclohexyldiamine, and by extension its N-Boc derivative, the diequatorial conformer is the most stable and, therefore, the most populated state. The large tert-butoxycarbonyl (Boc) group, in particular, has a strong preference for the equatorial position to minimize steric hindrance.
Table 1: Conformational Energy Comparison for a Generic cis-1,3-Disubstituted Cyclohexane
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy | Population at Equilibrium |
|---|---|---|---|---|
| A | Diequatorial | None | Low | Predominant |
| B | Diaxial | 1,3-Diaxial Interactions | High | Minor |
Influence of cis-Stereochemistry on Molecular Architecture
The cis-stereochemistry of the 1-N-Boc-amino and 3-amino groups is the defining feature that shapes the molecule's three-dimensional architecture. The term "cis" indicates that both substituents are on the same side of the cyclohexane ring. youtube.com When translated to the most stable chair conformation, this arrangement necessitates that both the N-Boc-amino and the amino groups reside in equatorial positions.
This diequatorial arrangement minimizes steric strain, particularly the severe 1,3-diaxial interactions that would occur if both bulky groups were forced into axial positions. libretexts.org The result is a relatively rigid and predictable molecular scaffold where the two nitrogen-containing functional groups are held in a specific spatial relationship. This well-defined architecture is crucial when the molecule is used as a chiral ligand or building block in asymmetric synthesis, as it allows for effective and predictable stereochemical control during chemical reactions.
Methods for Stereochemical Assignment and Enantiomeric Purity Determination
As cis-1-N-Boc-1,3-cyclohexyldiamine is a chiral molecule, methods to determine its absolute stereochemistry and assess its enantiomeric purity are essential. This is typically accomplished through a combination of spectroscopic and chromatographic techniques.
Spectroscopic methods are powerful tools for analyzing chiral molecules. While enantiomers exhibit identical spectra in an achiral environment, their properties can be differentiated under chiral conditions.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. chromatographytoday.com Enantiomers have mirror-image CD spectra, making it a valuable tool for assigning absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. The sign of the Cotton effect can provide information about the spatial arrangement of chromophores within the molecule. wordpress.com
Table 2: Overview of Spectroscopic Techniques for Chiral Analysis
| Technique | Principle | Application |
|---|---|---|
| NMR with Chiral Auxiliaries | Formation of diastereomers (covalent or non-covalent) with distinct NMR signals. libretexts.org | Determination of enantiomeric purity (ee%). |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. chromatographytoday.com | Assignment of absolute configuration. |
Chromatographic methods are the most common and accurate techniques for separating enantiomers and determining their purity.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for assessing enantiomeric purity. mdpi.com The separation is achieved using a chiral stationary phase (CSP). mdpi.com These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. The differing strengths of these transient interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. thieme-connect.de By integrating the areas of the two resulting peaks, the enantiomeric excess (ee) can be precisely calculated.
Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for the analysis of volatile derivatives of the diamine. The analyte is passed through a column containing a chiral stationary phase, leading to the separation of the enantiomers.
The choice of the specific chiral column and chromatographic conditions (mobile phase, temperature, flow rate) is critical for achieving baseline resolution of the enantiomers, which is necessary for accurate quantification. mdpi.com
Table 3: Common Chiral Stationary Phases (CSPs) for Amine Resolution
| CSP Type | Example | Interaction Mechanism |
|---|---|---|
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves. |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
| Macrocyclic antibiotic | Vancomycin or Teicoplanin-based | Complex formation through multiple hydrogen bonds, ionic, and steric interactions. |
Role in Asymmetric Catalysis and Chiral Induction
cis-1-N-Boc-1,3-Cyclohexyldiamine as a Chiral Ligand Precursor
The transformation of this compound into more complex chiral ligands is a key strategy for harnessing its stereochemical information. The presence of both a protected (Boc) and a free amine group allows for selective modification, leading to a diverse array of ligands for metal-catalyzed reactions. These ligands, in turn, create a chiral environment around a metal center, enabling the enantioselective transformation of prochiral substrates. taltech.ee
The synthesis of chiral ligands derived from this compound has paved the way for the development of novel metal complexes with significant catalytic activity. These complexes, often involving transition metals like rhodium, ruthenium, and palladium, are instrumental in a variety of enantioselective reactions. taltech.eeacs.org For instance, chiral di-N-heterocyclic carbene (NHC) ligands have been prepared from diamine precursors, which then form well-defined complexes with metals like silver(I) and palladium(II). acs.org These complexes have shown promise in enforcing specific coordination geometries, a crucial factor for achieving high levels of stereocontrol.
The versatility of the diamine scaffold allows for the synthesis of various ligand types, including those with C2-symmetry, which are known to be effective in asymmetric catalysis. taltech.ee The modification of the diamine backbone can be tailored to specific reactions, leading to optimized catalyst performance.
Asymmetric hydrogenation, the addition of hydrogen across a double bond in a stereoselective manner, is a fundamental and widely used transformation in organic synthesis. nih.govresearchgate.net Ligands derived from chiral diamines, including those related to the cyclohexanediamine (B8721093) framework, have been successfully employed in combination with metals like ruthenium and rhodium to catalyze the hydrogenation of ketones, imines, and olefins with high enantioselectivity. nih.govrsc.orgresearchgate.net
For example, ruthenium complexes bearing chiral diamine-based ligands have been shown to be highly effective catalysts for the asymmetric transfer hydrogenation of aromatic alkyl ketones, yielding chiral secondary alcohols with excellent enantiomeric excesses (>95% ee) and high conversions. rsc.org The mechanism of these reactions often involves the formation of a metal-hydride species that participates in a concerted or stepwise transfer of hydrogen to the substrate within the chiral pocket of the catalyst. acs.org
Table 1: Asymmetric Hydrogenation of Ketones with Diamine-Derived Catalysts
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| [Rh(Cp*)Cl2]2 / Ligand 4 | Aromatic alkyl ketones | Chiral secondary alcohols | >95% | >95% | rsc.org |
| Ru-Pybox (C8) | Acetophenone Phenyl Imine (S1) | Chiral Amine | 99% | - | ub.edu |
Note: Ligand 4 is an unsymmetrical vicinal diamine ligand. Cp denotes pentamethylcyclopentadienyl.*
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an enantioselective manner is crucial for the construction of complex molecular architectures. Ligands derived from this compound and its analogs have found application in a variety of such transformations.
In the realm of C-C bond formation, these ligands have been utilized in reactions like the 1,3-dipolar cycloaddition of α-iminoesters to afford highly substituted pyrrolidines with excellent yields and enantioselectivities. clockss.org Furthermore, nickel-catalyzed stereoconvergent alkyl-alkyl Suzuki cross-coupling reactions of unactivated electrophiles have been achieved using chiral ligands derived from diamines, demonstrating the ability to form C(sp3)-C(sp3) bonds with stereochemical control. researchgate.net
For C-X bond formation, ruthenium and manganese porphyrin complexes have been shown to catalyze the amination of benzylic and allylic C-H bonds, with some asymmetric transformations achieving enantiomeric excesses up to 55%. uninsubria.it
This compound in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal catalysis. Chiral amines and their derivatives are prominent classes of organocatalysts. rsc.orgnih.gov The structural motif of this compound makes it an attractive precursor for the synthesis of bifunctional organocatalysts, such as thioureas and squaramides.
These organocatalysts, derived from 1,3-diamines, have proven to be effective in promoting asymmetric Michael additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, affording the products in high yields and with significant enantiomeric excesses. researchgate.net The mechanism of action for these catalysts often involves the simultaneous activation of both the nucleophile and the electrophile through hydrogen bonding interactions.
Utilization as a Chiral Auxiliary in Stereocontrolled Reactions
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The diamine structure of this compound and related compounds makes them suitable for use as chiral auxiliaries. chim.it
For instance, chiral diamines can be condensed with aldehydes or ketones to form chiral imines or enamines, which can then undergo diastereoselective reactions. The stereochemical outcome is controlled by the steric and electronic properties of the chiral auxiliary. While early methods often relied on the resolution of racemic mixtures, the use of chiral auxiliaries provides a more direct route to enantiomerically enriched products. chim.it
Mechanisms of Chirality Transfer and Asymmetric Induction in Catalytic Systems
The effectiveness of catalysts derived from this compound hinges on the efficient transfer of chirality from the catalyst to the substrate. The mechanism of this transfer is multifaceted and depends on the specific reaction and catalyst system. taltech.eecsic.es
In metal-catalyzed reactions, the chiral ligand coordinates to the metal center, creating a well-defined, asymmetric three-dimensional space. The substrate then binds to the metal in a preferred orientation to minimize steric interactions with the ligand. This selective binding pre-organizes the substrate for a facial-selective attack by the reagent, leading to the formation of one enantiomer in excess. csic.es
In organocatalysis, particularly with bifunctional catalysts like thioureas derived from diamines, the mechanism often involves a network of non-covalent interactions, primarily hydrogen bonding. The catalyst can simultaneously activate the electrophile by lowering its LUMO and orient the nucleophile for a stereoselective attack. The rigidity and defined conformation of the catalyst's backbone, derived from the cyclohexane (B81311) ring, are crucial for creating a precise and effective chiral environment.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the transition state structures and understand the origins of stereoselectivity in these catalytic systems. These studies help in visualizing the key interactions between the catalyst, substrate, and reagents that govern the enantiomeric outcome of the reaction.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways and Transition States
The mechanistic pathways of reactions catalyzed by or involving diamine derivatives are often complex and can be influenced by solvent polarity and the nature of the reactants. For instance, in certain reactions, three distinct mechanistic pathways have been identified. In nonpolar solvents, a highly reactive "naked" Lewis acid can activate an acetal (B89532) to form a full oxocarbenium ion, which is then reduced with low stereoselectivity. Conversely, in a solvent like tetrahydrofuran (B95107) (THF), the Lewis acid's reactivity is moderated through complexation with the solvent, leading to slower reactions that proceed through an intimate ion pair, resulting in high stereoselectivity. acs.org The regioselectivity in these reactions is dictated by the interaction between the Lewis acid and the most nucleophilic oxygen of the acetal. acs.org
Kinetic studies have also shed light on reaction mechanisms. For example, the HCl-catalyzed deprotection of a Boc-protected amine was found to have a second-order dependence on the HCl concentration, a behavior observed with different acids as well. acs.org In other systems, such as the organocatalytic intramolecular Michael addition, computational studies have revealed a stepwise carbon-carbon bond formation and proton transfer via a chair-shaped transition state, which governs the exclusive endo selectivity. nih.gov
In the context of asymmetric deprotonation, it has been proposed that reactions involving cis-1,2-cyclohexanediamine derivatives may proceed through an exo attack of an amine on an intermediate formed by the elimination of a mesyl group via an E1cB mechanism. researchgate.net
Computational Chemistry for Conformational and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the conformational and electronic properties of molecules like cis-1-N-Boc-1,3-cyclohexyldiamine and its analogs. These studies provide insights that are often difficult to obtain through experimental methods alone.
DFT calculations have also been used to rationalize the variations in electron affinities (EAs) and ionization energies (IEs) in related fulvene (B1219640) systems by analyzing their frontier orbital symmetries. acs.org Furthermore, computational analysis of enamine intermediates has revealed the importance of intramolecular hydrogen bonds in rigidifying the catalyst backbone, which in turn influences stereoselectivity. harvard.edu
The conformational flexibility of the cyclohexane (B81311) ring is a key aspect. For instance, in the adsorption of cyclohexanediamine (B8721093) isomers on a Germanium surface, DFT calculations showed that trans-1,4-cyclohexanediamine must adopt a higher-energy twist-boat conformation to interact with the surface through both amino groups, explaining its distinct reactivity. researchgate.net
In Silico Modeling of Ligand-Substrate/Metal Interactions
In silico modeling is crucial for understanding the interactions between ligands, such as derivatives of this compound, and substrates or metal centers in catalytic processes. These models help to elucidate the origins of stereocontrol and guide the design of new and improved catalysts.
Computational studies have been instrumental in developing models that explain the stereoselectivity of various reactions. For example, in organocatalyzed Michael additions, computational modeling of the transition state suggested that a simplified thiourea (B124793) catalyst would be as effective as a more complex one, a prediction that was subsequently validated experimentally. nih.gov This demonstrates the predictive power of in silico modeling in catalyst design.
In the context of asymmetric catalysis, computational models have been developed to understand the origins of stereoselectivity in reactions catalyzed by vicinal diamines. researchgate.net These models often consider the formation of chiral ion-pairs and the non-covalent interactions that stabilize the transition state leading to the major enantiomer. harvard.edu For instance, in aza-Henry reactions, it is hypothesized that a Brønsted basic catalyst and a Brønsted acidic aryl nitromethane (B149229) form a salt that functions as a bifunctional Brønsted acid/Brønsted base catalyst. acs.org
The interaction of diamine ligands with metal centers is another area where in silico modeling has provided significant insights. While direct computational studies on this compound-metal complexes are not extensively detailed in the provided context, the principles derived from related systems are applicable. For example, the study of BINOL-metal complexes using DFT has shown how the electronic and steric environment of the ligand dictates the regioselectivity of reactions. acs.org These computational approaches are vital for understanding and predicting the behavior of this compound and its derivatives in metal-catalyzed transformations.
Advanced Analytical Techniques in Characterization and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of cis-1-N-Boc-1,3-cyclohexyldiamine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of related N-Boc protected cyclohexanediamines, characteristic signals for the Boc protecting group appear as a singlet around 1.44 ppm. nih.gov The protons on the cyclohexane (B81311) ring exhibit complex multiplets due to cis/trans isomerism and coupling interactions. For instance, in a derivative, the methine protons (CH-N) appear as distinct multiplets, allowing for the differentiation of isomers. rsc.org The chemical shifts and coupling constants of the cyclohexane protons provide critical data for determining the 'cis' configuration. Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish proton-proton and proton-carbon correlations, respectively, further confirming the connectivity of the molecule.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to confirm the cis stereochemistry by observing spatial proximities between specific protons on the cyclohexane ring. The observation of NOE between axial protons on the same face of the ring would provide definitive evidence for the cis relationship of the amino and N-Boc-amino groups. Chiral derivatizing agents or chiral solvating agents can be used in NMR to determine the enantiomeric purity of chiral derivatives of 1,3-cyclohexyldiamine. researchgate.netresearchgate.net
| Nucleus | Chemical Shift (ppm) | Description | Reference |
|---|---|---|---|
| ¹H | ~1.44 | Singlet, 9H (Boc group) | nih.gov |
| ¹H | Multiplets | Cyclohexane ring protons | nih.govrsc.org |
| ¹³C | ~80 | Quaternary carbon of Boc group | researchgate.net |
| ¹³C | ~28.3 | Methyl carbons of Boc group | researchgate.net |
| ¹³C | Variable | Cyclohexane ring carbons | researchgate.net |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique for monitoring the progress of reactions involving this compound and for confirming the identity of the final product. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.orgclockss.org
During a synthesis, small aliquots of the reaction mixture can be analyzed by MS to track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the synthesis of related compounds, reaction completion was monitored by the disappearance of the starting material peak and the emergence of the product peak at the expected mass-to-charge ratio (m/z). nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of N-Boc protected diamines, as it typically produces the protonated molecule [M+H]⁺, which simplifies spectral interpretation. rsc.orgclockss.org In one study, HRMS-ESI was used to confirm the formation of a derivative with a calculated m/z for [M+H]⁺ of 606.3286, and the found value was 606.3246. rsc.org
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. While obtaining suitable crystals of this compound itself may be challenging, derivatives are often crystallized to confirm their stereochemistry. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms in the crystal lattice, allowing for the construction of a three-dimensional model of the molecule. For chiral molecules, the anomalous dispersion of X-rays by heavier atoms can be used to determine the absolute stereochemistry. researchgate.net The absolute configuration of related chiral diamine derivatives has been successfully determined using this technique. rsc.orgresearchgate.netmdpi.com In one instance, the absolute stereochemistry of a sulfonamide derivative was established by single-crystal X-ray analysis. nih.gov
In Situ Spectroscopic Methods (e.g., ReactIR™) for Mechanistic Insights
In situ spectroscopic techniques, such as ReactIR™, provide real-time monitoring of chemical reactions, offering valuable insights into reaction kinetics and mechanisms. ReactIR™ utilizes Fourier-transform infrared (FTIR) spectroscopy to track the concentration of reactants, intermediates, and products as the reaction progresses.
By monitoring the characteristic vibrational frequencies of functional groups, researchers can gain a deeper understanding of the reaction pathway. For example, in the context of N-Boc protected heterocycles, ReactIR™ has been instrumental in studying the interconversion of N-Boc rotamers and optimizing reaction conditions to achieve high yields. whiterose.ac.uk The disappearance of the isocyanate peak and the appearance of the urea (B33335) or carbamate (B1207046) carbonyl stretch can be monitored to follow the progress of reactions involving this compound. This real-time data is crucial for understanding reaction mechanisms and identifying potential bottlenecks or side reactions. whiterose.ac.uk
Chromatographic Methods (HPLC, GC, TLC) for Purity and Isomeric Analysis
Chromatographic methods are essential for assessing the purity and isomeric composition of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity analysis and the separation of stereoisomers. rsc.org By using a chiral stationary phase, enantiomers of a chiral derivative can be resolved, allowing for the determination of enantiomeric excess (ee). escholarship.org Reversed-phase HPLC is commonly used for purity assessment, where the compound is separated based on its hydrophobicity. rsc.org
Gas Chromatography (GC) is another powerful tool for analyzing the purity and diastereomeric ratio of volatile compounds. google.com The diastereomers of cyclohexanediamines can often be separated on a standard GC column, with the different isomers exhibiting distinct retention times. acs.org In one case, GC was used to monitor a reaction mixture, which contained 71% of the desired N-Boc protected product. google.com
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized. acs.org For instance, the completion of a coupling reaction involving a 1-N-Boc-cis-cyclohexyldiamine was monitored by TLC. nih.govacs.org
| Technique | Application | Key Information Provided | Reference |
|---|---|---|---|
| HPLC | Purity assessment, enantiomeric separation | Percent purity, enantiomeric excess | rsc.orgescholarship.org |
| GC | Purity assessment, diastereomeric separation | Percent purity, diastereomeric ratio | google.comacs.org |
| TLC | Reaction monitoring, preliminary purity | Qualitative assessment of reaction progress | nih.govacs.org |
Emerging Trends and Future Perspectives in Cis 1 N Boc 1,3 Cyclohexyldiamine Research
Innovations in Synthesis and Derivatization Strategies
The primary value of cis-1-N-Boc-1,3-cyclohexyldiamine lies in its role as a precursor to more complex, functional molecules, particularly bifunctional organocatalysts. The innovation in this area is less about novel syntheses of the backbone itself and more about the creative and strategic derivatization of its free amino group. By appending moieties capable of secondary interactions, such as hydrogen-bond donors or Brønsted bases, researchers can craft catalysts with precisely tailored active sites.
A prominent strategy involves the conversion of the free amine into a thiourea (B124793) or an amidine. For instance, the reaction of a related N-Boc-1,2-cyclohexanediamine with an isothiocyanate generates a thiourea derivative. nih.gov This new functional group acts as a powerful hydrogen-bond donor, capable of activating electrophiles and organizing transition states, which significantly enhances enantioselectivity in reactions like intramolecular Michael additions. nih.gov
Another powerful derivatization strategy is the formation of mono(amidine) (MAM) catalysts. These are synthesized from the diamine backbone and have been instrumental in promoting challenging aza-Henry reactions to generate nonsymmetrical cis-stilbene (B147466) diamines. acs.orgnih.gov These derivatization approaches transform the simple diamine scaffold into a bifunctional catalyst, where one part of the molecule orients a substrate while the other performs the catalytic activation. This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to match specific substrate combinations. acs.org
Table 1: Key Derivatization Strategies for Cyclohexyldiamine Scaffolds This table is interactive. Click on the headers to sort.
| Diamine Scaffold | Derivatizing Reagent/Process | Resulting Functional Group | Catalyst Type | Primary Application | Reference |
|---|---|---|---|---|---|
| (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Thiourea | Bifunctional H-bond donor | Asymmetric Michael Addition | nih.gov |
| (S,S)-Cyclohexanediamine | Amide coupling followed by cyclization | Mono(amidine) (MAM) | Bifunctional Brønsted base | Asymmetric aza-Henry Reaction | acs.orgnih.gov |
| (1S,2S)-1,2-Cyclohexanediamine | Coupling with α-amino acids | Amidphos | Phosphine Ligand | 1,3-Dipolar Cycloaddition | clockss.org |
Broadening the Scope of Catalytic Applications
Derivatives of cyclohexyldiamines are expanding the toolkit for asymmetric synthesis, enabling reactions that were previously difficult to control. The development of novel mono(amidine) (MAM) organocatalysts derived from a cyclohexanediamine (B8721093) core has led to breakthroughs in the aza-Henry (nitro-Mannich) reaction. acs.org These catalysts facilitate the addition of aryl nitromethanes to aryl Boc-imines, producing valuable, orthogonally protected cis-stilbene diamines with exceptional stereocontrol, often achieving high diastereomeric ratios and up to 99% enantiomeric excess (ee) at non-cryogenic temperatures. acs.orgnih.gov
Similarly, thiourea catalysts derived from N-Boc-cyclohexanediamine have proven highly effective in the asymmetric desymmetrization of prochiral cyclohexanones. nih.gov In these intramolecular Michael additions, the catalyst induces the formation of three new stereogenic centers to create complex 2-azabicyclo[3.3.1]nonane scaffolds, which are core motifs in many alkaloids. nih.gov The use of the thiourea derivative dramatically increased enantioselectivity compared to the parent diamine, yielding products in up to 99% ee and with high diastereoselectivity. nih.gov
The versatility of these diamine scaffolds extends to transition metal catalysis. Chiral ligands derived from 1,2-diaminocyclohexane have been successfully used in silver(I)-catalyzed 1,3-dipolar cycloadditions to create fully substituted pyrrolidines with high yields and enantioselectivities (up to 97% ee). clockss.org While the field of palladium-catalyzed allylic substitution has long been a benchmark for testing new chiral ligands, the continuous development of scaffolds like diamines aims to solve remaining challenges in controlling regioselectivity and enantioselectivity for a broader range of substrates. acs.org
Table 2: Performance of Cyclohexyldiamine-Derived Catalysts in Asymmetric Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Catalyst/Ligand Type | Key Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| aza-Henry Reaction | Mono(amidine) (MAM) | Aryl Boc-imines + Aryl nitromethanes | High | >20:1 | up to 99 | acs.org |
| Michael Addition | Thiourea | Prochiral cyclohexanones | 60-90 | >98:2 | 83-99 | nih.gov |
| 1,3-Dipolar Cycloaddition | Amidphos/Ag(I) | Azomethine ylides + Olefins | up to 97 | N/A | up to 97 | clockss.org |
Integration with Flow Chemistry and Sustainable Methodologies
A significant future direction for catalysis is the integration of highly efficient catalyst systems with continuous flow manufacturing processes. acs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, easier scalability, and the potential for process automation and integration of reaction and purification steps. acs.orgpolimi.it
For expensive, highly engineered catalysts derived from precursors like this compound, immobilization onto a solid support is a key enabling technology for flow chemistry. polimi.it An immobilized catalyst can be packed into a reactor column, allowing the reaction mixture to flow through continuously while the catalyst remains contained. This approach not only facilitates product purification but, crucially, allows for the reuse of the catalyst over extended periods, dramatically improving process sustainability and economics.
While specific examples detailing the immobilization and flow-chemistry application of a cis-1,3-cyclohexyldiamine-derived catalyst are still emerging, the principles are well-established for other chiral catalysts. For example, a supported chiral organometallic complex was successfully used in a continuous flow system for the multi-day synthesis of the pharmaceutical (S)-rolipram. acs.org This serves as a powerful proof-of-concept for the future application of catalysts based on the this compound scaffold, paving the way for more sustainable and efficient production of chiral molecules.
Theoretical Advances in Predicting Stereoselectivity
Alongside experimental work, theoretical and computational studies are becoming indispensable for understanding and accelerating catalyst development. The prediction of stereoselectivity through computational modeling allows researchers to rationally design better catalysts, saving significant time and resources compared to a purely trial-and-error experimental approach. csic.es
Using methods like Density Functional Theory (DFT), scientists can model the transition states of a catalyzed reaction. nih.gov By comparing the calculated energies of the different transition states that lead to different stereoisomers, it is possible to predict the enantiomeric or diastereomeric excess of a reaction with remarkable accuracy. For example, in studies of proline-catalyzed reactions, DFT calculations correctly predicted a 95% ee, which corresponds well to the experimental results. nih.gov
These theoretical investigations have identified the key factors that govern stereoselectivity. For diamine-based catalysts, these include:
Steric Interactions : Repulsion between bulky groups on the catalyst and the substrates can strongly disfavor one reaction pathway over another. csic.esnih.gov
Hydrogen Bonding and Electrostatic Interactions : The ability of moieties like thioureas or amides to form hydrogen bonds can pre-organize the substrates in a "chiral pocket," leading to a highly ordered, enantioselective transition state. nih.govnih.gov
Catalyst Conformation : The inherent rigidity or flexibility of the catalyst backbone, such as the cyclohexane (B81311) ring, plays a crucial role in defining the shape of the catalytic pocket and influencing selectivity. nih.gov
By understanding these subtle interactions at a molecular level, chemists can move beyond simply screening existing catalysts and begin to design new ones with specific, targeted improvements for enhanced reactivity and stereocontrol. csic.es
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
